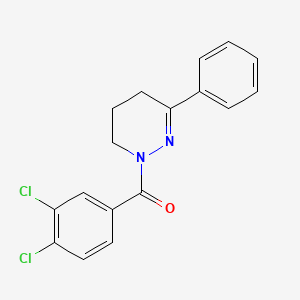

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine

Description

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine is a pyridazinone derivative characterized by a tetrahydropyridazine core substituted with a 3,4-dichlorobenzoyl group at position 1 and a phenyl group at position 2. The dichlorobenzoyl moiety introduces electron-withdrawing effects, which may enhance reactivity and binding affinity in biological systems, while the phenyl group contributes to lipophilicity and structural stability .

Synthetic routes for analogous compounds, such as 1-phenyl-1,4,5,6-tetrahydropyridazin-3(2H)-one, have been reported with moderate yields (e.g., 41% over three steps) . However, the introduction of the 3,4-dichlorobenzoyl group likely alters reaction kinetics and purification requirements, necessitating optimized protocols.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c18-14-9-8-13(11-15(14)19)17(22)21-10-4-7-16(20-21)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURABUWDUCHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable tetrahydropyridazine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function .

Comparison with Similar Compounds

Key Observations :

- Derivatives like 4i and 4j incorporate coumarin or pyrimidinone moieties, which may confer fluorescence or enhanced biological activity but require more complex synthetic pathways .

Physicochemical and Functional Properties

Electronic Effects

- The 3,4-dichlorobenzoyl group induces stronger electron withdrawal than phenyl or alkyl groups, polarizing the pyridazinone ring and enhancing electrophilicity. This could improve binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs .

- In contrast, coumarin-containing derivatives (e.g., 4i) may exhibit UV-vis absorption properties useful in photochemical applications .

Lipophilicity and Bioavailability

- Alkyl-substituted analogs (e.g., 1-alkyl-pyridazinones) may offer tunable hydrophobicity for specific drug delivery applications .

Biological Activity

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 320.20 g/mol

This compound features a tetrahydropyridazine core substituted with a dichlorobenzoyl group and a phenyl moiety, which are significant for its biological activities.

Anticancer Activity

Recent studies have indicated that 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC Values : The compound showed IC values ranging from 10 to 25 µM across different cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Key findings include:

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, which was corroborated by Western blot analysis showing upregulation of cyclin-dependent kinase inhibitors (CDKIs).

In Vivo Studies

In vivo studies using murine models have further elucidated the biological activity of this compound. For example:

- Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

- Toxicity Assessment : Histopathological examinations indicated no significant organ toxicity at therapeutic doses.

Case Studies

Several case studies have documented the effects of 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine in various experimental settings:

-

Study on Breast Cancer :

- Objective : To evaluate the efficacy of the compound in MCF-7 xenograft models.

- Findings : The compound reduced tumor growth by approximately 60% over four weeks compared to untreated controls.

-

Study on Lung Cancer :

- Objective : Assess the impact on A549 cell line proliferation.

- Results : Significant inhibition of cell growth was observed alongside increased apoptosis markers.

Data Summary Table

| Biological Activity | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | HeLa | 20 | G2/M phase arrest |

| Anticancer | A549 | 10 | CDKI upregulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.